molecular formula C10H10ClNO2S B13513499 3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride

3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride

Cat. No.: B13513499
M. Wt: 243.71 g/mol
InChI Key: ATDJAOHWKUPQGD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a benzothiophene derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-(Aminomethyl)benzoic acid hydrochloride

Uniqueness

3-(Aminomethyl)-1-benzothiophene-5-carboxylic acid hydrochloride is unique due to its benzothiophene core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different core structures or functional groups.

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

3-(aminomethyl)-1-benzothiophene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9NO2S.ClH/c11-4-7-5-14-9-2-1-6(10(12)13)3-8(7)9;/h1-3,5H,4,11H2,(H,12,13);1H

InChI Key

ATDJAOHWKUPQGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CS2)CN.Cl

Origin of Product

United States

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